Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate involves various methods, including ultrasound-mediated synthesis under solvent-free conditions and the employment of ionic liquids as catalysts. Such methods offer advantages such as shorter reaction times and higher yields compared to conventional methods (Jingyu He et al., 2015).
Molecular Structure Analysis
The molecular structure of derivatives like Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has been elucidated through X-ray diffraction studies, revealing detailed insights into their conformation and bonding patterns, significant for understanding reactivity and interaction with other molecules (A. Sambyal et al., 2011).
Chemical Reactions and Properties
Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, forming different derivatives, which are important for synthetic applications. These reactions include cycloaddition, annulation, and reactions with reagents like the Vilsmeier–Haack reagent, demonstrating the compound's versatility in organic synthesis (Y. Verdecia et al., 1996).
Scientific Research Applications
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Organic Chemistry
- Tetrahydropyridines are formed through a multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate . The reaction involves several steps including Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization . The reaction is stereoselective and the structures of key intermediates and products were verified by X-ray diffraction analysis .
- The results of this research have led to the formation of polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers .
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Pharmacology
- Tetrahydropyridines (THPs) have been used in the development of several medicinal scaffolds that demonstrate various biological activities . They exist in distinct structural isomers and their presence has been identified in both natural products and synthetic pharmaceutical agents .
- The introduction of varied substituents onto the THP ring system has a significant effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents . Structure-activity relationship (SAR) studies of newly reported THP derivatives help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
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Neurology
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a pyridine derivative and a dopaminergic neurotoxin used in neurological research . MPTP can be metabolized into 1-methyl-4-phenylpyridinium (MPP+), which produces free radicals in the body, leading to oxidative stress .
- This compound is often used to induce behavioral disorders and dopaminergic neuronal damage in mice for research purposes .
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Chemical Synthesis
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Neurological Research
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a tetrahydropyridine derivative that has been used to induce Parkinson’s disease in animal models . This compound is metabolized into the neurotoxin MPP+, which causes symptoms of Parkinson’s disease by destroying dopaminergic neurons in the brain .
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Nutritional Research
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Chemical Synthesis
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Neurological Research
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a tetrahydropyridine derivative that has been used to induce Parkinson’s disease in animal models . This compound is metabolized into the neurotoxin MPP+, which causes symptoms of Parkinson’s disease by destroying dopaminergic neurons in the brain .
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Nutritional Research
Safety And Hazards
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydropyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOMMMWAZVAKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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